
N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide
Overview
Description
Chemical Reactions Analysis
WAY-325481 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It has been studied for its potential biological activities, including its effects on cellular processes.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-325481 involves its interaction with specific molecular targets and pathways. It has been shown to inhibit osteoclast formation, which is crucial in bone resorption and related diseases . The exact molecular targets and pathways involved in this process are still under investigation.
Comparison with Similar Compounds
WAY-325481 can be compared with other similar compounds, such as:
- WAY-204688
- WAY-100135
- WAY-123398
- WAY-101405
- WAY-267464 dihydrochloride
- WAY-200070
- WAY-647802
- WAY-329602
These compounds share structural similarities but may differ in their specific functional groups and biological activities . WAY-325481 is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C23H23NO4
- Molecular Weight : 373.43 g/mol
- CAS Number : 495396-52-6
- SMILES Notation : O=C(C1=CC=C(COC2=C3C...)
Antitumor Activity
Recent studies have focused on the antitumor properties of compounds similar to this compound. For example, a related compound exhibited significant inhibition of HeLa cell proliferation with an IC50 value of 3.10 ± 0.02 μM. This compound induced apoptosis and increased reactive oxygen species (ROS) levels, suggesting a mechanism involving oxidative stress induction .
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
5c | HeLa | 3.10 ± 0.02 | Induces apoptosis via ROS accumulation |
4e | HeLa | 59.1 | Moderate anti-proliferation |
8c | HeLa | 55.62 | Induces apoptosis |
The biological activity of this compound may involve several mechanisms:
- Inhibition of STAT3 Signaling : Similar compounds have been shown to inhibit the phosphorylation of STAT3, a transcription factor involved in cell survival and proliferation.
- Induction of Apoptosis : The increase in ROS levels leads to apoptotic cell death, as evidenced by assays using annexin V-FITC staining.
- Cell Cycle Arrest : Some derivatives cause cell cycle arrest in the G0/G1 phase, further contributing to their antitumor efficacy .
Case Studies
A notable study investigated the effects of a naphthoquinone derivative on various cancer cell lines, highlighting its selectivity towards cancer cells over normal cells. The study demonstrated that the compound significantly affected the expression levels of pro-apoptotic and anti-apoptotic proteins, indicating its potential as an effective anticancer agent .
Example Study Findings
In a comparative analysis:
- The naphthoquinone derivative showed higher inhibition rates against HCT116 and HeLa cells compared to other tested compounds.
- The use of antioxidants like N-acetyl cysteine (NAC) demonstrated that ROS generation was crucial for the observed cytotoxic effects, reinforcing the role of oxidative stress in the mechanism of action.
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-16(26)17-9-11-19(12-10-17)25-24(27)23-14-13-20(29-23)15-28-22-8-4-6-18-5-2-3-7-21(18)22/h2-14H,15H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHPDAIPYJFQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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